molecular formula C11H23NO3 B1655352 alpha-(Butoxymethyl)-4-morpholineethanol CAS No. 35152-21-7

alpha-(Butoxymethyl)-4-morpholineethanol

Cat. No.: B1655352
CAS No.: 35152-21-7
M. Wt: 217.31 g/mol
InChI Key: KDNJAMXCFAXZLG-UHFFFAOYSA-N
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Description

Alpha-(Butoxymethyl)-4-morpholineethanol is a morpholineethanol derivative characterized by a butoxymethyl (-CH2-O-(CH2)3CH3) substituent attached to the alpha-carbon of the ethanol moiety. This compound belongs to a broader class of hemiaminal ethers, which are noted for their structural versatility and biological activity. Recent studies highlight its role as a potent acetylcholinesterase (AChE) inhibitor, with derivatives such as 3a, 3f, and 3h demonstrating inhibitory activity comparable to the standard drug Donepezil (IC50 values in the millimolar range) . The butoxymethyl group contributes to its lipophilicity, enhancing membrane permeability and target engagement in neurological applications.

Properties

CAS No.

35152-21-7

Molecular Formula

C11H23NO3

Molecular Weight

217.31 g/mol

IUPAC Name

1-butoxy-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C11H23NO3/c1-2-3-6-15-10-11(13)9-12-4-7-14-8-5-12/h11,13H,2-10H2,1H3

InChI Key

KDNJAMXCFAXZLG-UHFFFAOYSA-N

SMILES

CCCCOCC(CN1CCOCC1)O

Canonical SMILES

CCCCOCC(CN1CCOCC1)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Morpholineethanol Derivatives

Compound Name Substituent Molecular Formula Molecular Weight (Da) Biological Activity/Application Key Reference(s)
This compound Butoxymethyl (-CH2-O-C4H9) C18H31NO3* ~309.23 AChE inhibition (IC50 ~1 mM)
3d and 3i (Chiral hemiaminals) (R)-Menthoxymethyl Not specified Not specified AChE inhibition (IC50 0.983–1.154 mM)
alpha-((8-Quinolinyloxy)methyl)-4-morpholineethanol 8-Quinolinyloxy C16H20N2O3 288.35 Undisclosed (structural analog)
Morinidazole 2-Methyl-5-nitroimidazole C10H16N4O4 256.26 Antimicrobial (nitroimidazole class)
Adamantylmethoxymethyl derivative 3-Adamantylmethoxymethyl C18H31NO3 309.23 Undisclosed (patent activity noted)
(S)-1-Amino-3-morpholinopropan-2-ol Aminomethyl C7H16N2O2 160.22 Potential chiral intermediate

*Inferred from structural analogs in .

Structural and Functional Differences

Substituent Effects on AChE Inhibition: The butoxymethyl group in this compound provides moderate lipophilicity, balancing solubility and membrane penetration. This contrasts with the bulkier (R)-menthoxymethyl group in compounds 3d/3i, which enhances stereoselective AChE binding but may reduce solubility .

Therapeutic Applications: Morinidazole’s nitroimidazole group confers antimicrobial activity via nitro-reduction and free radical generation, a mechanism absent in the butoxymethyl derivative .

Physicochemical Properties: The aminomethyl group in (S)-1-amino-3-morpholinopropan-2-ol reduces molecular weight (160.22 Da) and increases polarity, necessitating refrigeration (2–8°C) for stability, unlike the more hydrophobic butoxymethyl derivative .

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